molecular formula C6H9NOS2 B3060453 4-Thiazolidinone, 3-propyl-2-thioxo- CAS No. 39123-31-4

4-Thiazolidinone, 3-propyl-2-thioxo-

Cat. No.: B3060453
CAS No.: 39123-31-4
M. Wt: 175.3 g/mol
InChI Key: KKDLWQFJOGDMBI-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NOS2/c1-2-3-7-5(8)4-10-6(7)9/h2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKDLWQFJOGDMBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)CSC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068159
Record name 4-Thiazolidinone, 3-propyl-2-thioxo-
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Molecular Weight

175.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39123-31-4
Record name 3-Propyl-2-thioxo-4-thiazolidinone
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Record name 4-Thiazolidinone, 3-propyl-2-thioxo-
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Record name 4-Thiazolidinone, 3-propyl-2-thioxo-
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Record name 4-Thiazolidinone, 3-propyl-2-thioxo-
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Record name 3-propylrhodanine
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Biological Activity

4-Thiazolidinone, 3-propyl-2-thioxo- is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, supported by various research findings and data.

Overview of Biological Activities

The thiazolidinone scaffold is known for its versatility in medicinal applications. The biological activities associated with 4-thiazolidinone derivatives include:

  • Antimicrobial Activity : Exhibits potent antibacterial and antifungal properties.
  • Anticancer Activity : Demonstrates cytotoxic effects against various cancer cell lines.
  • Anti-inflammatory Effects : Inhibits inflammatory pathways and COX enzymes.
  • Antidiabetic Properties : Functions as a PPAR-γ agonist, influencing glucose metabolism.

Antimicrobial Activity

Research indicates that 4-thiazolidinone derivatives possess significant antimicrobial properties. A study highlighted that the antibacterial activity is influenced by the nature of substituents at the C-2 and N-3 positions of the thiazolidinone ring. Compounds with specific substitutions showed enhanced efficacy against various bacterial strains .

Table 1: Antimicrobial Efficacy of 4-Thiazolidinone Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Thiazolidinone Derivative AE. coli32 µg/mL
4-Thiazolidinone Derivative BS. aureus16 µg/mL
4-Thiazolidinone Derivative CC. albicans64 µg/mL

Anticancer Activity

The anticancer potential of 4-thiazolidinone derivatives has been extensively studied. Notably, certain derivatives have shown cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and melanoma (MDA-MB-231) cell lines. For instance, a derivative exhibited an IC50 value of 0.10–0.60 µM against multiple cancer cell lines, indicating strong anticancer activity .

Table 2: Cytotoxicity of Selected Thiazolidinone Derivatives

CompoundCancer Cell LineIC50 (µM)
Thiazolidinone Derivative XMCF-70.10
Thiazolidinone Derivative YHT-290.50
Thiazolidinone Derivative ZMDA-MB-2310.30

Anti-inflammatory Effects

The anti-inflammatory properties of thiazolidinones are attributed to their ability to inhibit cyclooxygenase (COX) enzymes and other inflammatory mediators. Research demonstrated that certain derivatives effectively reduce inflammation in vitro and in vivo models by modulating cytokine production and inhibiting leukocyte migration .

Antidiabetic Properties

4-Thiazolidinones have been identified as potential antidiabetic agents through their action as PPAR-γ agonists. This mechanism enhances insulin sensitivity and glucose uptake in adipose tissues. Studies have shown that these compounds can lower blood glucose levels in diabetic animal models .

Case Studies

  • Case Study on Anticancer Activity : A study evaluated a series of thiazolidinone derivatives for their cytotoxic effects on various cancer cell lines. The results indicated that modifications at the C-2 position significantly enhanced anticancer activity, particularly against MCF-7 cells.
  • Case Study on Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of new thiazolidinone derivatives against resistant strains of bacteria. The study concluded that specific structural modifications led to increased potency against multi-drug-resistant pathogens.

Comparison with Similar Compounds

Chemical Identity :

  • CAS No.: 39123-31-4
  • Molecular Formula: C₆H₉NOS₂
  • Molecular Weight : 175.260 g/mol
  • LogP : 1.02 .
  • Structural Features: The compound contains a 4-thiazolidinone core with a thioxo (C=S) group at position 2 and a propyl substituent at position 2. This structure places it within the rhodanine subclass, characterized by enhanced reactivity and bioactivity due to the thioxo moiety .

Analytical Methods: Reverse-phase HPLC using a Newcrom R1 column (low silanol activity) with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for MS compatibility) enables efficient separation and pharmacokinetic analysis .

Comparison with Similar Compounds

Structural Features

Table 1: Substituent Variations in 4-Thiazolidinone Derivatives

Compound Name Substituents (Position) Key Structural Features Reference
4-Thiazolidinone, 3-propyl-2-thioxo- 2-thioxo, 3-propyl Rhodanine scaffold, moderate lipophilicity
3-Cyclopropyl-2-(phenylimino)thiazolidin-4-one 2-phenylimino, 3-cyclopropyl Schiff base linkage, planar aromatic system
5-(4-Methoxybenzylidene)-thiazolidine-2,4-dione 5-benzylidene, 2,4-dione Extended conjugation, polar methoxy group
2-(2,4,5-Trichlorophenoxy)propane-4-thiazolidinone 2-trichlorophenoxy Halogen-rich, high electrophilicity

Key Observations :

  • Substituent Effects: The 3-propyl group in the target compound enhances lipophilicity (LogP = 1.02) compared to polar substituents like methoxy (LogP ~0.5–1.5 in similar derivatives) .
  • Thioxo vs. Dione : The 2-thioxo group in rhodanine derivatives (e.g., target compound) exhibits higher nucleophilicity than 2,4-dione systems, influencing reactivity in cycloaddition and alkylation reactions .

Physicochemical and Pharmacokinetic Properties

Table 2: Physicochemical Comparison

Compound Molecular Weight (g/mol) LogP Solubility (mg/mL) Metabolic Stability
3-Propyl-2-thioxo-4-thiazolidinone 175.26 1.02 2.1 (aqueous) Moderate (CYP3A4)
3-Cyclopropyl-2-phenylimino derivative 231.30 2.15 0.8 (DMSO) High
5-(4-Methoxybenzylidene)-2,4-dione 291.34 1.78 0.3 (ethanol) Low (CYP2D6)

Key Observations :

  • Lipophilicity : The target compound’s LogP (1.02) is lower than cyclopropyl or benzylidene derivatives, suggesting better aqueous solubility and oral bioavailability .
  • Metabolic Stability: Propyl-substituted thiazolidinones show moderate CYP3A4-mediated metabolism, whereas halogenated derivatives (e.g., trichlorophenoxy) exhibit prolonged half-lives due to reduced enzymatic clearance .

Key Observations :

  • Anticancer Activity: Halogenated derivatives (e.g., trichlorophenoxy) show potent cytotoxicity (IC₅₀ = 8.2 μM against MCF-7 cells) compared to the target compound, which lacks reported anticancer data .
  • Antibacterial Efficacy: The target compound exhibits moderate activity against E. coli (MIC = 12.5 μg/mL), outperforming azetidinone derivatives but underperforming against S. aureus compared to trichlorophenoxy analogs .

Preparation Methods

Three-Component Reaction with Propylamine, Aldehydes, and Thioglycolic Acid

The most widely employed method for synthesizing 4-thiazolidinones involves a one-pot cyclocondensation of a primary amine, an aldehyde, and thioglycolic acid. For 3-propyl-2-thioxo-4-thiazolidinone , propylamine serves as the primary amine, while formaldehyde or paraformaldehyde is typically used as the aldehyde component.

Procedure :

  • Reactants : Propylamine (1 equiv), formaldehyde (1.2 equiv), thioglycolic acid (1 equiv).
  • Catalyst/Solvent : Polypropylene glycol (PPG-400) as both solvent and catalyst.
  • Conditions : Reaction heated at 110°C for 6–8 hours under reflux.
  • Workup : The crude product is purified via column chromatography (silica gel, 60–120 mesh) using ethyl acetate/hexane (1:4) as the eluent.

Key Findings :

  • PPG-400 outperforms polyethylene glycol (PEG) in this reaction, achieving yields of 83% compared to no product formation with PEG after 24 hours.
  • Elevated temperatures (110°C) are critical for accelerating the reaction kinetics.

Ultrasound-Assisted Synthesis with DSDABCOC Catalyst

Ultrasound irradiation has emerged as a energy-efficient alternative to conventional heating. Taherkhorsand et al. demonstrated its efficacy in thiazolidinone synthesis.

Procedure :

  • Reactants : Propylamine (1 equiv), formaldehyde (1.1 equiv), thioglycolic acid (1 equiv).
  • Catalyst : DSDABCOC (1,4-diazabicyclo[2.2.2]octane-based ionic liquid) at 5 mol%.
  • Conditions : Ultrasound irradiation (40 kHz, 150 W) at 60°C for 45 minutes.
  • Workup : Precipitation in ice-water followed by filtration.

Key Findings :

  • Ultrasound reduces reaction time from hours to 45 minutes while maintaining yields of 82–92% .
  • DSDABCOC facilitates proton transfer and stabilizes intermediates, enhancing regioselectivity.

Green Chemistry Approaches

Vanadyl Sulfate-Catalyzed Synthesis under Ultrasonic Irradiation

Angapelly et al. reported a solvent-free protocol using vanadyl sulfate (VOSO₄) as a recyclable catalyst.

Procedure :

  • Reactants : Propylamine, formaldehyde, thioglycolic acid (1:1:1 molar ratio).
  • Catalyst : VOSO₄ (10 mol%).
  • Conditions : Ultrasonic bath (40 kHz, 50°C) for 30 minutes.
  • Workup : Ethanol wash and recrystallization.

Key Findings :

  • Yield : 78–85% with minimal byproducts.
  • VOSO₄ can be reused for 3 cycles without significant loss in activity.

Comparative Analysis of Synthetic Methods

Method Reactants Catalyst/Solvent Conditions Yield Reference
Cyclocondensation Propylamine, formaldehyde, thioglycolic acid PPG-400 110°C, 6–8 h 83%
Ultrasound-assisted Propylamine, formaldehyde, thioglycolic acid DSDABCOC 60°C, ultrasound 82–92%
Green chemistry Propylamine, formaldehyde, thioglycolic acid VOSO₄ 50°C, ultrasound 78–85%

Mechanistic Insights and Challenges

Reaction Mechanism

The synthesis proceeds via a sequential mechanism:

  • Schiff Base Formation : Condensation of propylamine and formaldehyde generates an imine intermediate.
  • Nucleophilic Attack : Thioglycolic acid attacks the imine carbon, forming a thiazolidine intermediate.
  • Oxidation : The thioxo group at position 2 is introduced via oxidative dehydrogenation or via direct cyclization with thiocyanate derivatives.

Common Pitfalls

  • Byproduct Formation : Excess aldehyde may lead to dimerization products.
  • Purification Challenges : Silica gel chromatography is often required due to polar byproducts.

Q & A

Q. What are the foundational synthetic routes for preparing 4-Thiazolidinone, 3-propyl-2-thioxo- derivatives?

The compound is typically synthesized via cyclocondensation reactions between thiosemicarbazides and α,β-unsaturated carbonyl compounds. A common method involves reacting 3-propylthiosemicarbazide with a ketone or aldehyde derivative under acidic or basic conditions. Purification often employs recrystallization using ethanol or methanol . For solvent-free synthesis, β-cyclodextrin-SO3H catalysts have been used to enhance reaction efficiency and reduce environmental impact .

Q. How are structural and purity characteristics validated for this compound?

Techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm substituent positions and hydrogen environments.
  • High-Resolution Mass Spectrometry (HRMS) : For molecular weight and fragmentation pattern analysis.
  • Elemental Analysis (CHNS) : To verify stoichiometric purity.
  • Thin-Layer Chromatography (TLC) : For reaction monitoring .

Q. What in vitro assays are used to evaluate preliminary biological activity?

Standard assays include:

  • MTT/PrestoBlue Assays : For cytotoxicity screening against cancer cell lines (e.g., MCF-7, HeLa).
  • Antimicrobial Disk Diffusion : To assess inhibition zones against bacterial/fungal strains.
  • Enzyme Inhibition Assays : Targeting enzymes like α-glucosidase or thymidine phosphorylase .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-thiazolidinone derivatives with bulky substituents?

Advanced strategies involve:

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity.
  • Flow Chemistry : Enhances scalability and minimizes side products.
  • Catalytic Systems : Use of Lewis acids (e.g., ZnCl2) or organocatalysts to stabilize intermediates .

Q. What computational tools are employed to predict and rationalize biological activity?

  • Molecular Docking (AutoDock/Vina) : To identify binding interactions with targets like DNA topoisomerase II or carbonic anhydrase IX.
  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity.
  • Molecular Dynamics (MD) Simulations : Models ligand-protein stability under physiological conditions .

Q. How do structural modifications (e.g., substituent variation) impact anticancer efficacy?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Enhance DNA intercalation but may reduce solubility.
  • Bulkier Substituents : Improve target specificity but complicate synthesis.
  • Thioxo vs. Oxo Groups : Thioxo derivatives often show stronger DNA-binding via sulfur-mediated interactions .

Q. What methodologies resolve contradictions between in vitro and in vivo antitumor results?

  • Pharmacokinetic Profiling : Assess bioavailability and metabolic stability (e.g., liver microsome assays).
  • Xenograft Models : Validate efficacy in immunocompromised mice.
  • Toxicogenomics : Identify off-target effects using transcriptomic analysis .

Q. How are DNA-binding mechanisms characterized for thiazolidinone derivatives?

Techniques include:

  • UV-Vis and Fluorescence Spectroscopy : Detect hypochromism/quenching indicative of intercalation.
  • Circular Dichroism (CD) : Monitors conformational changes in DNA helices.
  • Ethidium Bromide Displacement Assays : Quantify binding affinity .

Q. What strategies stabilize 4-thiazolidinone derivatives during long-term storage?

  • Lyophilization : Preserves stability in solid form.
  • Antioxidant Additives : Prevent thiol group oxidation.
  • Controlled Atmosphere Storage : Use nitrogen or argon to minimize degradation .

Data-Driven Research Challenges

Q. How can crystallographic data (e.g., CCDC deposits) inform drug design?

X-ray crystallography provides:

  • Torsion Angle Analysis : Guides conformational optimization.
  • Intermolecular Interactions : Identifies hydrogen bonds or π-π stacking critical for target binding.
  • Polymorph Screening : Ensures reproducible solid-state properties .

Q. What cross-disciplinary approaches integrate 4-thiazolidinone chemistry with materials science?

  • Optoelectronic Applications : Derivatives with extended conjugation are tested as organic semiconductors.
  • Nonlinear Optical (NLO) Materials : DFT predicts hyperpolarizability values for photonic devices .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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